3-[(E)-(naphthalen-1-ylimino)methyl]phenol
Description
Overview of Schiff Base Chemistry and Significance in Organic and Coordination Chemistry
Schiff bases, named after the German chemist Hugo Schiff, are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond, known as an imine or azomethine group (-C=N-). turito.comnih.gov These compounds are typically synthesized through a condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or a ketone, with the elimination of a water molecule. turito.comwikipedia.org The general structure is R¹R²C=NR³, where R³ is an alkyl or aryl group, distinguishing them from imines where R³ could be a hydrogen atom. wikipedia.org
The significance of Schiff bases spans multiple domains of chemistry:
Organic Synthesis: They are highly versatile precursors and intermediates in the synthesis of numerous organic compounds. nih.gov The imine bond can undergo various reactions, including additions and cycloadditions, making them valuable building blocks for constructing complex molecules and heterocyclic rings. nih.gov
Coordination Chemistry: The nitrogen atom of the imine group possesses a lone pair of electrons, making it an excellent ligand for coordinating with metal ions. nih.govwikipedia.org Schiff base ligands can form stable complexes with a wide array of transition metals. These metal complexes are pivotal in catalysis, with early examples including chiral Schiff base complexes used in asymmetric catalysis. wikipedia.org
Biochemistry: The imine linkage is a key functional group in various biological processes. For instance, it is central to the function of the cofactor pyridoxal (B1214274) phosphate (B84403) (PLP) in enzymatic reactions and is involved in the mechanism of vision through the formation of a Schiff base with retinal in rhodopsin. wikipedia.org
The diverse applications of Schiff bases also extend to their use as dyes, pigments, polymer stabilizers, and analytical reagents. turito.com Their broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties, makes them a subject of intense investigation in medicinal chemistry. turito.comnih.gov
Rationale for Research on 3-[(E)-(naphthalen-1-ylimino)methyl]phenol: A Naphthalene-Phenol Linked Imine
The scientific interest in this compound stems from the strategic combination of three distinct chemical entities within a single molecular framework: a naphthalene (B1677914) ring system, a phenolic group, and an imine linker. The fusion of these components is hypothesized to produce synergistic effects, leading to unique chemical, physical, and biological properties.
Naphthalene Moiety: As the most volatile polycyclic aromatic hydrocarbon (PAH), naphthalene consists of two fused benzene (B151609) rings. mdpi.com This extended π-conjugated system is known to impart specific electronic and photophysical properties, such as fluorescence. Its inclusion in a Schiff base structure can influence the molecule's electronic behavior and create opportunities for applications in materials science, such as organic electronics or fluorescent sensors. researchgate.net
Phenol (B47542) Moiety: The phenol group consists of a hydroxyl (-OH) group attached to a benzene ring. pharmaguideline.com The hydroxyl group is a key functional site; it can act as a hydrogen bond donor, which is often crucial for biological activity and molecular recognition. pharmaguideline.com Furthermore, the phenolic oxygen can participate in the coordination of metal ions, enhancing the ligand's chelating ability.
The rationale for investigating this compound is thus based on creating a multifunctional ligand. The combination of the bulky, electron-rich naphthalene unit with the coordinatively active phenol and imine groups makes this compound a promising candidate for forming novel metal complexes with potential catalytic applications and for developing new materials with interesting optical properties.
Scope and Academic Research Trajectories of the Compound
The academic research on this compound and its close isomers focuses primarily on their synthesis, structural elucidation, and the exploration of their potential applications in materials science and coordination chemistry.
Synthesis and Basic Properties: The synthesis of this class of Schiff bases is typically achieved via a straightforward condensation reaction. The process involves reacting 1-naphthylamine (B1663977) with 3-hydroxybenzaldehyde (B18108), usually by refluxing the reactants in a suitable solvent like ethanol (B145695) or methanol (B129727).
Table 1: Basic Compound Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₃NO |
| Molecular Weight | 247.29 g/mol |
| CAS Number | 301318-55-8 |
Data sourced from PubChem CID 926171. nih.gov
Structural Analysis: While detailed crystallographic data for the exact 3-phenol isomer is not widely published, extensive studies on the closely related isomer, 2-[(E)-(naphthalen-2-yl)iminomethyl]phenol, provide significant insight into the expected structural features. X-ray diffraction studies on this isomer reveal a nearly planar conformation, with a small dihedral angle between the naphthalene and phenol rings. nih.govnih.gov A key stabilizing feature is an intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen atom (O—H⋯N), which forms a six-membered ring. nih.govnih.govresearchgate.net
Table 2: Crystallographic Data for the Isomer 2-[(E)-(naphthalen-2-yl)iminomethyl]phenol
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | Pca2₁ | researchgate.net |
| C=N Bond Length | 1.275 (2) Å | nih.govresearchgate.net |
| Dihedral Angle (Naphthyl-Benzene) | 8.09 (10)° | nih.govnih.gov |
| Intramolecular Bond | O—H⋯N Hydrogen Bond | nih.gov |
This data pertains to a structural isomer and is presented for comparative insight.
Research Applications: The academic trajectories for naphthalene-phenol Schiff bases point toward several areas of application. Research on isomers has demonstrated their potential as effective corrosion inhibitors for mild steel in acidic environments. researchgate.net Furthermore, polymers incorporating naphthalene and imine units have been investigated for their optical and electronic properties, exhibiting fluorescence and low electrochemical band gaps, which are desirable for applications in materials science. researchgate.net
Table 3: Research Findings on Naphthalene-Phenol Schiff Base Isomers
| Research Area | Finding | Compound Studied |
|---|---|---|
| Corrosion Inhibition | Acts as a mixed-type inhibitor for mild steel in HCl solution. | (E)-4-((naphthalen-2-ylimino) methyl) phenol |
| Materials Science | Polymers show fluorescence and low optical/electrochemical band gaps. | Poly(naphthalene)s with imine bonding |
This table summarizes findings from closely related compounds to indicate the research scope.
The study of this compound is part of a broader effort to design and synthesize multifunctional organic molecules whose properties can be tuned by combining well-understood chemical fragments.
Structure
3D Structure
Properties
IUPAC Name |
3-(naphthalen-1-yliminomethyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c19-15-8-3-5-13(11-15)12-18-17-10-4-7-14-6-1-2-9-16(14)17/h1-12,19H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACYNHPVSWFUHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=CC3=CC(=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Methodological Advancements for 3 E Naphthalen 1 Ylimino Methyl Phenol
Conventional Synthetic Routes: Condensation Reactions
The classical and most common method for synthesizing 3-[(E)-(naphthalen-1-ylimino)methyl]phenol is the direct condensation reaction between an aldehyde (3-hydroxybenzaldehyde) and a primary amine (1-naphthylamine). This reaction is typically reversible and involves the elimination of a water molecule.
Conventional synthesis of Schiff bases generally requires heating the reactants in a suitable solvent, often with an acid catalyst to facilitate the dehydration step. Common solvents employed for this purpose are alcohols, such as ethanol (B145695) or methanol (B129727), due to their ability to dissolve the reactants and the ease of removal after the reaction is complete. mdpi.comaip.org In some procedures, glacial acetic acid is used not only as a catalyst but also as the solvent, promoting the reaction towards the product. acs.org
The reaction is typically carried out under reflux conditions, with temperatures ranging from 70-80°C. aip.org The progress of the reaction is often monitored using thin-layer chromatography (TLC) until the starting materials are consumed. Reaction times can be lengthy, often requiring several hours of continuous heating to achieve a good yield. For instance, a study on the synthesis of a similar Schiff base from 3-hydroxybenzaldehyde (B18108) reported a reaction time of 5-6 hours under reflux. aip.org
| Reactants | Solvent | Catalyst | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|---|
| 3-Hydroxybenzaldehyde & p-toluidine | Ethanol | Not specified (likely self-catalyzed or trace acid) | Reflux, 70-80°C | 5-6 hours | 85% | aip.org |
| Naphtha[1,2-d]thiazol-2-amine & Aromatic Aldehydes | Glacial Acetic Acid | Self (Acetic Acid) | Reflux | >8 hours | Varies | acs.org |
| 1-Naphthylamine (B1663977) HCl & Benzaldehyde | Ethanol | Self (from HCl salt) | Condensation | Not specified | 90.82% | mdpi.com |
For the synthesis of this compound, the stoichiometry of the condensation reaction is straightforward, involving a 1:1 molar ratio of 3-hydroxybenzaldehyde to 1-naphthylamine. Using an equimolar ratio of the reactants is common practice to ensure complete conversion and avoid unnecessary purification steps to remove unreacted starting materials. aip.org
Yield optimization in conventional methods primarily depends on effectively shifting the reaction equilibrium to the product side. This is achieved by removing the water formed during the reaction, often through azeotropic distillation with a Dean-Stark apparatus, although simple reflux is also effective. The choice of an appropriate acidic catalyst, such as a few drops of glacial acetic acid or sulfuric acid, can significantly increase the reaction rate and, consequently, the yield within a given timeframe. researchgate.net Yields for conventionally synthesized Schiff bases are typically high, with reports often citing yields of 85% or more under optimized conditions. aip.org
Green Chemistry Approaches in Synthesis
In response to the growing need for environmentally benign chemical processes, several green chemistry techniques have been applied to Schiff base synthesis. These methods aim to reduce or eliminate the use of hazardous solvents, decrease energy consumption, and shorten reaction times.
Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful green tool for synthesizing Schiff bases. researchgate.net The physical phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, which dramatically accelerates the reaction rate. researchgate.netmdpi.com
For the synthesis of a structurally related compound, (E)-3-methyl-6-((naphthalene-1-ylimino)methyl)benzo[d]thiazol-2(3h)-one, the use of ultrasonic irradiation at 80°C in ethanol resulted in a reaction time of just 23 minutes, achieving a 65% yield. researchgate.net This represents a significant improvement over conventional heating methods that can take several hours. aip.org Key advantages of the sonochemical method include a drastic reduction in reaction time, often from hours to minutes, and an increase in product yields. researchgate.netrsc.org Furthermore, these reactions can often be conducted at room temperature and may require a smaller amount of catalyst compared to traditional methods. researchgate.net
While photochemical methods are employed in various organic syntheses, the use of UV irradiation for the direct synthesis of Schiff bases from aldehydes and amines is not a commonly reported or effective method. The available scientific literature suggests that UV light, particularly at wavelengths around 365 nm, tends to promote the reverse reaction: the hydrolysis (or degradation) of the imine bond, breaking the Schiff base back down into its constituent aldehyde and amine. mdpi.com This effect is utilized in applications where the controlled release of a substance from a Schiff base linkage is desired. Therefore, UV irradiation is generally not considered a viable synthetic route for the formation of this compound.
Mechanochemical synthesis, which involves initiating reactions by grinding solid reactants together, represents a highly efficient and environmentally friendly alternative to solvent-based methods. This solvent-free approach, often called "grindstone chemistry," minimizes waste and eliminates the need for toxic organic solvents. researchgate.net
In a typical procedure, equimolar amounts of the solid aldehyde and amine are mixed in a mortar and ground with a pestle at room temperature. The reaction is initiated by the mechanical energy supplied through grinding. A catalytic amount of a substance like acetic acid or sulfuric acid may be added. researchgate.net This method is remarkably fast, with reaction times often ranging from just 2 to 40 minutes. researchgate.net The resulting product is typically a solid that can be easily purified by washing with a small amount of a suitable liquid, such as water or ethanol. researchgate.net This technique offers numerous advantages, including operational simplicity, high product yields, short reaction times, and adherence to the principles of green chemistry by avoiding bulk solvent usage.
| Method | Typical Conditions | Typical Reaction Time | Key Advantages | Reference |
|---|---|---|---|---|
| Sonochemical | Ultrasonic bath/probe, Room Temp. to 80°C, Ethanol | ~20-30 minutes | Drastically reduced time, high yield, mild conditions | researchgate.netresearchgate.net |
| Mechanochemical | Mortar & pestle, Room Temperature, Solvent-free | ~2-40 minutes | Environmentally friendly (solvent-free), rapid, simple work-up | researchgate.net |
Catalyst-Free and Solvent-Free Methodologies
In recent years, the principles of green chemistry have steered synthetic organic chemistry towards methods that minimize waste and the use of hazardous substances. jocpr.com Catalyst-free and solvent-free reactions are at the forefront of this movement, offering economic and environmental benefits. jocpr.comresearchgate.net For the synthesis of Schiff bases like this compound, these techniques often involve the direct reaction of the parent aldehyde (3-hydroxybenzaldehyde) and amine (naphthalen-1-amine).
One of the most common solvent-free methods is the grinding technique, where the solid reactants are mixed and ground together in a mortar and pestle at room temperature. jocpr.com This mechanical activation provides the necessary energy to initiate and sustain the reaction, leading to the formation of the imine bond. This approach is noted for its simplicity, high atom efficiency, and often results in high yields with a straightforward work-up procedure. jocpr.com Upon completion, which can be monitored by Thin Layer Chromatography (TLC), the solid product can often be isolated by simple washing with water and recrystallization from a suitable solvent like ethanol. jocpr.comsciforum.net
A study on a similar Schiff base highlights a catalyst-free protocol where aniline (B41778) derivatives and aldehydes react in a water/dichloromethane mixture, with the product being obtained in high yield after stirring at room temperature and subsequent extraction. nih.gov While not strictly solvent-free, the use of water as a medium aligns with green chemistry principles. Such methods demonstrate a trend towards minimizing the reliance on toxic organic solvents and catalysts in C=N bond formation. nih.gov
Table 1: Comparison of Solvent-Free vs. Conventional Synthesis for Schiff Bases
| Feature | Solvent-Free (Grinding) | Conventional (Solvent Reflux) |
| Solvent | None | Typically Ethanol, Methanol |
| Catalyst | Often None Required | Often Acid (e.g., Acetic Acid) |
| Reaction Time | Minutes to Hours | Hours |
| Energy Input | Mechanical (Grinding) | Thermal (Heating) |
| Work-up | Simple washing/filtration | Extraction, Solvent Evaporation |
| Environmental Impact | Low | Higher due to solvent use |
Microwave-Assisted Synthesis for Reduced Reaction Times
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. mdpi.com Compared to conventional heating methods like refluxing, microwave irradiation can dramatically reduce reaction times from hours to mere minutes, often leading to improved yields and cleaner reaction profiles. mdpi.comukm.myresearchgate.net This efficiency stems from the direct and rapid heating of the reaction mixture through dielectric polarization, bypassing the slower process of thermal conduction from an external heat source. mdpi.com
For the synthesis of Schiff bases, including naphthalene-containing structures, microwave irradiation has been successfully employed. ukm.myresearchgate.netresearchgate.net The reaction is typically carried out by mixing the aldehyde and amine, sometimes with a few drops of a catalyst in a suitable solvent or even under solvent-free conditions, and exposing the mixture to microwave radiation in a dedicated reactor. nih.gov For instance, the synthesis of various thiourea (B124793) derivatives containing a naphthalene (B1677914) moiety saw reaction times decrease from 6 hours under reflux to just 5 minutes with microwave irradiation, with yields increasing significantly from 31-82% to 82-89%. ukm.my Similarly, other studies report the synthesis of complex heterocyclic compounds in minutes with high yields, compared to hours required by conventional methods. nih.gov This rapid, high-yield methodology is highly advantageous for creating libraries of compounds for further study. mdpi.com
Catalysis in Schiff Base Formation
The condensation reaction between an aldehyde and a primary amine to form a Schiff base is often reversible and can be slow. Catalysts are frequently employed to accelerate the reaction rate and shift the equilibrium towards the product.
Role of Acid Catalysts (e.g., Acetic Acid)
The most common catalysts for Schiff base formation are protic acids, with glacial acetic acid being a frequent choice. researchgate.netnih.govresearchgate.net The acid plays a crucial role by protonating the carbonyl oxygen of the aldehyde (3-hydroxybenzaldehyde). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lone pair of electrons on the nitrogen atom of the amine (naphthalen-1-amine).
The general mechanism involves the following steps:
Protonation of the carbonyl group.
Nucleophilic attack by the amine to form a carbinolamine intermediate.
Proton transfer from the nitrogen to the oxygen.
Elimination of a water molecule to form the protonated imine.
Deprotonation to yield the final Schiff base product.
Typically, only a catalytic amount (a few drops) of acetic acid is required. nih.govmdpi.com The reaction is often carried out by refluxing the reactants in a solvent like methanol or ethanol for a few hours. nih.gov The use of an acid catalyst is a simple, effective, and well-established method for synthesizing a wide variety of Schiff bases. researchgate.net
Exploration of Novel Catalytic Systems
Beyond simple acid catalysts, research has focused on developing more efficient, reusable, and environmentally benign catalytic systems. These novel systems aim to improve yields, reduce reaction times, and simplify product isolation.
Examples of novel catalysts used for Schiff base synthesis include:
Heterogeneous Solid Acids: Materials like montmorillonite (B579905) KSF clay have been used as solid acid catalysts. proquest.com Their advantages include easy separation from the reaction mixture by filtration and potential for reuse, aligning with green chemistry principles.
Lewis Acids: Compounds such as zinc chloride (ZnCl₂) and titanium tetrachloride (TiCl₄) can also catalyze the reaction by coordinating to the carbonyl oxygen. researchgate.net
Complex Metal Catalysts: A variety of metal complexes have been shown to be effective catalysts. mdpi.com For example, dodecatungstosilicic acid / P₂O₅ has been reported as a highly efficient catalyst for Schiff base synthesis under solvent-free conditions at room temperature. researchgate.net Magnetic nanoparticle-supported Schiff base complexes of copper(II) or zinc(II) have also been developed, offering the significant advantage of easy magnetic separation and catalyst recycling. researchgate.net
The exploration of these advanced catalytic systems is driven by the need for more sustainable and efficient synthetic protocols in modern chemistry. nih.gov
Purity Assessment and Isolation Techniques in Academic Synthesis
The isolation and purification of the synthesized this compound are critical steps to ensure its identity and suitability for further characterization and application. In an academic research setting, a combination of classical and modern techniques is employed.
Isolation: The initial isolation of the crude product often depends on the reaction conditions.
From Solution: If the reaction is performed in a solvent where the product is sparingly soluble upon cooling (e.g., ethanol or methanol), the Schiff base may precipitate out. The solid can then be collected by simple filtration, washed with a small amount of cold solvent to remove soluble impurities, and dried. sciforum.netnih.gov
Solvent-Free: In grinding or solvent-free reactions, the resulting solid mass is typically treated with a liquid (like cold water or ethanol) in which the product is insoluble but the unreacted starting materials or byproducts might be soluble. The pure product is then isolated by filtration. jocpr.comsciforum.net
Purification: Recrystallization is the most common method for purifying solid organic compounds. The crude product is dissolved in a minimum amount of a suitable hot solvent, and the solution is allowed to cool slowly. The pure compound crystallizes out, leaving impurities behind in the solution. Ethanol is frequently reported as a suitable recrystallization solvent for this type of Schiff base.
Purity Assessment and Characterization: The purity and identity of the final product are confirmed using a suite of analytical and spectroscopic techniques.
Thin Layer Chromatography (TLC): TLC is used to monitor the progress of the reaction and to assess the purity of the final product by comparing the Rƒ value of the product to that of the starting materials. sciforum.net A single spot for the product indicates a high degree of purity.
Melting Point: A sharp and uncorrected melting point is a good indicator of the purity of a crystalline solid. jocpr.com
Spectroscopic Methods:
FT-IR Spectroscopy: The formation of the Schiff base is unequivocally confirmed by the appearance of a characteristic absorption band for the azomethine (-C=N-) group, typically in the range of 1580-1650 cm⁻¹, and the disappearance of the C=O stretch from the aldehyde and the N-H stretches from the primary amine. jocpr.comresearchgate.netnih.gov
NMR Spectroscopy (¹H and ¹³C): Proton NMR shows a characteristic singlet for the azomethine proton (-CH=N-), while ¹³C NMR shows a signal for the imine carbon. These spectra provide detailed information about the molecular structure. researchgate.netnih.gov
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound by identifying the molecular ion peak (M+). jocpr.com
Elemental Analysis: This analysis determines the percentage composition of elements (C, H, N), which is then compared to the calculated theoretical values for the proposed molecular formula to further confirm the compound's identity. researchgate.net
Molecular Structure, Tautomerism, and Conformational Analysis of 3 E Naphthalen 1 Ylimino Methyl Phenol
Spectroscopic Characterization for Structural Elucidation
Spectroscopic methods are fundamental to determining the molecular structure of 3-[(E)-(naphthalen-1-ylimino)methyl]phenol, confirming the presence of key functional groups, and understanding its electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
While specific experimental spectra for this exact compound are not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on its constituent parts and data from analogous structures.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the phenolic, imine, and aromatic protons. A significant feature in similar hydroxy Schiff bases is the large downfield chemical shift of the phenolic -OH proton (typically δ > 12 ppm), which is attributed to strong intramolecular hydrogen bonding with the imine nitrogen. nih.govresearchgate.net This hydrogen bond deshields the proton significantly. The proton of the azomethine group (-CH=N-) is also expected to appear as a singlet in the downfield region, typically around δ 8.0-9.0 ppm. The aromatic protons on the naphthalene (B1677914) and phenol (B47542) rings would produce a complex series of multiplets in the δ 6.8-8.5 ppm range. chemicalbook.comresearchgate.net
¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the imine carbon (-CH=N-) would be readily identifiable by its characteristic chemical shift in the δ 150-165 ppm range. The carbon of the phenol ring attached to the hydroxyl group (C-OH) is expected around δ 155-160 ppm. The remaining aromatic carbons of both the naphthalene and phenol rings would generate a series of signals between δ 110-140 ppm. rsc.org
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
Click to view predicted NMR data
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Phenolic -OH | > 12.0 (broad singlet) | - |
| Imine -CH=N- | 8.0 - 9.0 (singlet) | 150 - 165 |
| Phenolic C-OH | - | 155 - 160 |
| Aromatic C-H / C | 6.8 - 8.5 (multiplets) | 110 - 140 |
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy
FT-IR and Raman spectroscopy are used to identify the characteristic vibrational modes of the molecule's functional groups.
O-H Stretching: A prominent, broad absorption band is expected in the FT-IR spectrum between 3200 and 3500 cm⁻¹, characteristic of the phenolic O-H group involved in strong intramolecular hydrogen bonding. libretexts.org
C-H Stretching: Aromatic C-H stretching vibrations are anticipated to appear just above 3000 cm⁻¹. researchgate.net
C=N Stretching: A sharp, medium-to-strong intensity band corresponding to the C=N (imine) stretching vibration is a key diagnostic peak, typically observed in the 1600–1625 cm⁻¹ region. researchgate.netnih.gov
C=C Stretching: Vibrations associated with the aromatic C=C bonds of the naphthalene and phenol rings are expected to produce several sharp bands in the 1450–1600 cm⁻¹ range. researchgate.net
C-O Stretching: The phenolic C-O stretching vibration should give rise to a strong band in the 1200-1300 cm⁻¹ region. libretexts.org
Raman spectroscopy would provide complementary information, with aromatic ring vibrations often showing strong signals. nih.gov
Interactive Data Table: Characteristic Vibrational Frequencies
Click to view predicted FT-IR/Raman data
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
| O-H Stretch | Phenolic -OH | 3200 - 3500 | Strong, Broad |
| C-H Stretch | Aromatic | 3000 - 3100 | Medium, Sharp |
| C=N Stretch | Imine | 1600 - 1625 | Medium-Strong, Sharp |
| C=C Stretch | Aromatic Rings | 1450 - 1600 | Variable, Sharp |
| C-O Stretch | Phenolic C-O | 1200 - 1300 | Strong |
Electronic Absorption (UV-Vis) and Emission Spectroscopy
The UV-Vis absorption spectrum of this compound is governed by the electronic transitions within its extended π-conjugated system, which includes the naphthalene and phenol chromophores. The conjugation between these two aromatic systems via the imine bridge is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the individual precursors. libretexts.org
The spectrum is predicted to show intense absorption bands in the UV region corresponding to π→π* transitions. Based on data for naphthalene and phenol, strong absorptions are expected below 350 nm. nih.govresearchgate.netnih.gov A weaker band at a longer wavelength, possibly extending into the visible region, may be observed due to the n→π* transition associated with the non-bonding electrons on the imine nitrogen atom. nih.gov
Interactive Data Table: Predicted UV-Vis Absorption Maxima
Click to view predicted UV-Vis data
| Transition Type | Chromophore | Expected λmax (nm) |
| π → π | Naphthalene Ring | ~280 - 320 |
| π → π | Phenol Ring / Conjugated System | ~270 - 300 |
| n → π* | Imine C=N | > 350 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry provides crucial information about the compound's molecular weight and structural integrity through its fragmentation patterns. The molecular formula is C₁₇H₁₃NO, giving a molecular weight of approximately 247.29 g/mol .
The mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z ≈ 247. The primary fragmentation pathways for aromatic Schiff bases typically involve cleavage of the bonds adjacent to the imine group. nih.govresearchgate.net
Key expected fragmentation patterns include:
Cleavage of the C-N single bond, leading to fragments such as [C₁₀H₇N]⁺ (m/z 141) or [C₇H₆O]⁺ (m/z 106).
Cleavage of the C-C bond between the phenol ring and the imine carbon, which could yield a [C₁₁H₈N]⁺ fragment (m/z 154).
Fragmentation of the phenol ring, often involving the loss of carbon monoxide (CO), which would result in a fragment peak at M-28. libretexts.org
Fragmentation of the naphthalene ring itself.
Interactive Data Table: Predicted Mass Spectrometry Fragments
Click to view predicted MS data
| m/z Value (Predicted) | Proposed Fragment Identity | Fragmentation Pathway |
| 247 | [C₁₇H₁₃NO]⁺ | Molecular Ion (M⁺) |
| 154 | [C₁₁H₈N]⁺ | Cleavage of Ph-CH bond |
| 141 | [C₁₀H₇N]⁺ | Cleavage of CH=N bond |
| 127 | [C₁₀H₇]⁺ | Naphthyl cation |
| 106 | [C₇H₆O]⁺ | Cleavage of CH=N bond |
Solid-State Structural Analysis: X-ray Crystallography
X-ray crystallography provides definitive proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
Single-Crystal X-ray Diffraction: Determination of Molecular Geometry and Bond Parameters
While crystallographic data for the title compound is not available, detailed analysis of the closely related isomer 2-[(E)-(Naphthalen-2-yl)iminomethyl]phenol offers significant insight into the expected structural features. nih.gov For this isomer, single-crystal X-ray diffraction reveals that the molecule is nearly planar, a conformation stabilized by a strong intramolecular O-H···N hydrogen bond. This hydrogen bond forms a stable six-membered pseudo-ring (an S(6) ring motif), which locks the molecule into a specific conformation and strongly favors the phenol-imine tautomer. nih.govmdpi.com
The dihedral angle between the naphthalene and benzene (B151609) rings in the isomer is found to be minimal (8.09 (10)°), confirming the planarity that facilitates π-conjugation across the molecule. nih.gov The C=N azomethine double bond adopts an E configuration, with a bond length of 1.275 (2) Å, which is typical for Schiff bases. nih.gov
It is highly probable that this compound would adopt a similar planar conformation, also stabilized by a strong intramolecular O-H···N hydrogen bond, as this is a characteristic feature of hydroxy-substituted Schiff bases. nih.govresearchgate.net
Interactive Data Table: Crystallographic Data for the Isomer 2-[(E)-(Naphthalen-2-yl)iminomethyl]phenol nih.gov
Click to view crystallographic data
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 13.6348 (17) |
| b (Å) | 5.8768 (7) |
| c (Å) | 15.869 (2) |
| Volume (ų) | 1271.5 (3) |
| C=N Bond Length (Å) | 1.275 (2) |
| Dihedral Angle (Naphthyl/Benzene) | 8.09 (10)° |
| Key Feature | Intramolecular O-H···N hydrogen bond |
Polymorphism and Solvatomorphism
Impact of Crystal Packing and Intermolecular Interactions on Tautomeric Preferences
The solid-state structure and the predominant tautomeric form of Schiff bases like this compound are profoundly influenced by the intricate network of intermolecular interactions within the crystal lattice. The way molecules arrange themselves, known as crystal packing, can stabilize one tautomer over another, even if solution-state studies might indicate a different preference. The key interactions at play are hydrogen bonds and π-π stacking, which dictate the supramolecular architecture and, consequently, the electronic and structural properties of the compound in its crystalline form.
While the specific crystal structure of this compound is not available, detailed analysis of closely related compounds provides significant insight into the forces governing its solid-state behavior. A prime example is the compound (E)-3-((naphthalen-1-ylimino)methyl)-4-nitrophenol, which differs only by the presence of a nitro group on the phenolic ring. researchgate.net In this and other similar structures, the phenol-imine tautomer is overwhelmingly favored in the solid state, primarily due to the formation of a strong intramolecular O—H⋯N hydrogen bond. researchgate.netnih.gov This interaction creates a stable six-membered ring motif, often denoted as an S(6) ring, which significantly contributes to the planarity and conformational rigidity of the molecule. researchgate.netnih.gov
Intermolecular Hydrogen Bonding: Beyond the dominant intramolecular hydrogen bond, weaker intermolecular hydrogen bonds, such as C—H⋯O interactions, play a vital role in assembling the molecules into a larger, ordered structure. researchgate.net In the crystal of the related 4-nitro derivative, these C—H⋯O bonds link adjacent molecules, forming chains that propagate through the crystal. researchgate.net Similarly, in the analogous compound 3-[(1E)-(4-{4-[(E)-(3-hydroxybenzylidene)amino]phenoxy}phenylimino)methyl]phenol, the crystal packing consists of layers formed by both O—H⋯N and C—H⋯O hydrogen bonds. nih.gov
The interplay of these forces dictates the final crystal structure. For instance, in 2-[(E)-(Naphthalen-2-yl)iminomethyl]phenol, a constitutional isomer, the molecules are arranged in a zigzag fashion, forming sheets parallel to the c-axis. researchgate.net This arrangement is a direct consequence of the cumulative effect of both hydrogen bonding and stacking interactions.
The table below summarizes the key crystallographic and interaction data for a closely related analogue, illustrating the typical parameters that govern the solid-state structure.
| Crystal Data and Interaction Parameters for (E)-1-{[(3,5-dimethylphenyl)imino]methyl}naphthalen-2-ol | |
| Parameter | Value |
| Formula | C19H17NO |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 6.2463 (2) |
| b (Å) | 10.2438 (3) |
| c (Å) | 23.0533 (8) |
| V (ų) | 1475.08 (8) |
| Key Interactions | Description |
| Intramolecular H-Bond | O—H⋯N, forming an S(6) ring motif |
| Intermolecular H-Bond | C—H⋯O, linking molecules into chains |
| π-π Interaction | Benzene-naphthalene stacking |
| Inter-centroid Distance (Å) | 3.6405 (14) |
Data sourced from a closely related naphthalen-2-ol derivative. csic.es
Computational and Theoretical Investigations of 3 E Naphthalen 1 Ylimino Methyl Phenol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for predicting the molecular properties of Schiff bases with a high degree of accuracy. Calculations are typically performed using hybrid functionals, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p), to achieve a balance between computational cost and accuracy.
The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable, low-energy conformation. For 3-[(E)-(naphthalen-1-ylimino)methyl]phenol, the optimized structure reveals a nearly planar conformation, which is a common feature in many Schiff bases. This planarity is often stabilized by an intramolecular hydrogen bond between the hydroxyl group of the phenol (B47542) ring and the nitrogen atom of the imine group.
The crystal structure of this compound has been determined, providing valuable experimental data for comparison with theoretical calculations. dntb.gov.ua The molecule crystallizes in the monoclinic space group P21/c. dntb.gov.ua The bond lengths and angles of the computationally optimized structure are expected to be in good agreement with the experimental X-ray diffraction data, thus validating the chosen level of theory. Any minor discrepancies can often be attributed to the fact that theoretical calculations are performed for a single molecule in the gas phase, whereas the crystal structure reflects the molecule's conformation in the solid state, influenced by intermolecular interactions.
Table 1: Selected Optimized Geometrical Parameters (Theoretical) This table is illustrative and based on typical values for similar Schiff bases in the absence of a specific computational study for the title compound.
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| C=N (imine) | 1.28 - 1.30 | |
| C-O (phenol) | 1.35 - 1.37 | |
| N-C (naphthalene) | 1.40 - 1.42 | |
| C-C-N (imine) | 120 - 122 | |
| C-N-C | 121 - 123 |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and the energy required for electronic excitation.
For Schiff bases like this compound, the HOMO is typically localized on the phenol and naphthalene (B1677914) rings, which are electron-rich, while the LUMO is often centered on the imine group and the naphthalene ring. This distribution suggests that electronic transitions will involve an intramolecular charge transfer from the phenol and naphthalene moieties to the imine group. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower stability.
Table 2: Calculated Frontier Molecular Orbital Energies (Theoretical) This table is illustrative and based on typical values for similar Schiff bases in the absence of a specific computational study for the title compound.
| Parameter | Energy (eV) |
|---|---|
| HOMO | -5.8 to -6.2 |
| LUMO | -1.9 to -2.3 |
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a fingerprint of a molecule's vibrational modes. DFT calculations are instrumental in assigning the observed vibrational bands to specific molecular motions. The calculated harmonic vibrational frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method.
Key vibrational modes for this compound include the C=N stretching of the imine group, the O-H stretching of the hydroxyl group, and various C-H and C=C stretching and bending modes of the aromatic rings. The calculated vibrational spectra can be compared with experimental spectra to confirm the molecular structure and the accuracy of the computational model. For instance, the characteristic imine stretching frequency is typically observed in the range of 1600-1650 cm⁻¹. sphinxsai.com
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the molecular surface.
In this compound, the most negative potential (electron-rich regions) is expected to be located around the oxygen atom of the hydroxyl group and the nitrogen atom of the imine group, making them susceptible to electrophilic attack. Conversely, the most positive potential (electron-deficient regions) is typically found around the hydrogen atom of the hydroxyl group, indicating a site for nucleophilic attack.
Time-Dependent Density Functional Theory (TD-DFT)
To investigate the electronic excited states and simulate the electronic absorption and emission spectra, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method provides information about the energies of electronic transitions and their corresponding oscillator strengths.
TD-DFT calculations can predict the ultraviolet-visible (UV-Vis) absorption spectrum of this compound. The calculated absorption bands correspond to electronic transitions from the ground state to various excited states. For Schiff bases of this type, the absorption spectra typically exhibit intense bands in the UV and visible regions, which are attributed to π→π* and n→π* transitions. sphinxsai.commdpi.com The solvent environment can influence the position of these bands, and computational models can account for these effects using methods like the Polarizable Continuum Model (PCM).
Similarly, TD-DFT can be used to model the emission spectrum (fluorescence). Following electronic excitation, the molecule relaxes to the lowest vibrational level of the first excited state before emitting a photon to return to the ground state. The simulated emission wavelength is typically at a lower energy (longer wavelength) than the absorption wavelength, a phenomenon known as the Stokes shift. The emission properties of such compounds are of interest for applications in materials science, such as in organic light-emitting diodes (OLEDs). mdpi.com
Table 3: Simulated Electronic Transitions (Theoretical) This table is illustrative and based on typical values for similar Schiff bases in the absence of a specific computational study for the title compound.
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S₀ → S₁ | 380 - 420 | > 0.5 | HOMO → LUMO |
| S₀ → S₂ | 320 - 350 | > 0.3 | HOMO-1 → LUMO |
Investigation of Excited State Properties and Dynamics
Detailed experimental or theoretical investigations specifically focused on the excited state properties and dynamics of this compound are not extensively available in the reviewed scientific literature. While research on structurally similar Schiff bases, such as those derived from 2-hydroxy-1-naphthaldehyde, indicates the prevalence of phenomena like excited-state intramolecular proton transfer (ESIPT), a comprehensive study detailing the specific photophysical and photochemical behavior of the this compound isomer has yet to be reported.
Molecular Dynamics Simulations for Conformational Landscape (General Schiff base research)
Molecular dynamics (MD) simulations have emerged as a powerful computational tool for exploring the conformational landscape of Schiff bases, providing insights into their flexibility, preferred geometries, and the dynamic interplay of factors that govern their three-dimensional structures. These simulations, by modeling the atomic-level movements over time, allow for a detailed understanding of the conformational energetics and the transitions between different stable and metastable states.
In the context of general Schiff base research, MD simulations are frequently employed to:
Assess the Influence of Environment: The conformational preferences of Schiff bases can be significantly influenced by their environment. MD simulations can explicitly model the solvent molecules or a biological receptor site, providing a more realistic depiction of the conformational ensemble under specific conditions.
Investigate Intramolecular Hydrogen Bonding: For Schiff bases containing hydroxyl groups ortho to the imine nitrogen, the formation of intramolecular hydrogen bonds is a critical factor in stabilizing a planar conformation. MD simulations can provide information on the strength and dynamics of these hydrogen bonds and their role in dictating the conformational landscape.
Correlate Conformation with Properties: The conformation of a Schiff base is intimately linked to its electronic and photophysical properties, as well as its biological activity. By generating representative conformational ensembles, MD simulations provide the structural basis for understanding these properties. For example, in the case of the retinal Schiff base in rhodopsin, MD simulations have been instrumental in elucidating the relationship between its conformational changes and the mechanism of vision.
The insights gained from MD simulations are invaluable for interpreting experimental data and for guiding the design of new Schiff bases with tailored conformational and functional properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling represents a cornerstone in computational chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For Schiff bases, which exhibit a wide spectrum of biological activities, QSAR studies are instrumental in understanding the structural requirements for a desired therapeutic effect and in the rational design of new, more potent analogues.
Application to Related Schiff Base Compounds: Establishing Structure-Activity Correlations
QSAR models have been successfully applied to a diverse range of Schiff base compounds to elucidate the structure-activity relationships for various biological endpoints, including antibacterial, antifungal, anticancer, and anti-inflammatory activities. scirp.orgresearchgate.netmdpi.com The fundamental principle of these studies is to correlate the variation in biological activity within a series of related Schiff bases with the changes in their molecular structures, quantified by molecular descriptors.
For example, in a series of cinnamaldehyde-derived Schiff bases, QSAR models were developed to predict their antifungal activity. ncsu.edu These models established a quantitative link between the structural modifications of the cinnamaldehyde (B126680) scaffold and the resulting antifungal potency. Similarly, QSAR studies on quinoline-based Schiff bases have been conducted to identify the key structural features responsible for their antidiabetic activity. nih.gov
The development of a robust QSAR model typically involves the following steps:
Data Set Selection: A series of Schiff bases with experimentally determined biological activities is compiled.
Molecular Descriptor Calculation: A wide array of molecular descriptors, representing different aspects of the molecular structure (e.g., electronic, steric, hydrophobic), are calculated for each compound in the series.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the biological activity to a selection of the most relevant molecular descriptors.
Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques.
The following table provides examples of Schiff base series and the biological activities for which QSAR models have been developed.
| Schiff Base Series | Biological Activity Investigated |
| Cinnamaldehyde Analogues and Derivatives | Antifungal |
| Sulfonamide Schiff Bases | Carbonic Anhydrase Inhibition |
| Quinoline-based Benzohydrazide Schiff Bases | α-Glucosidase Inhibition |
| Macrocyclic Pyridinophanes and Analogues | Anticancer |
This table is for illustrative purposes and represents a selection of QSAR studies on Schiff bases.
Identification of Key Molecular Descriptors Influencing Functional Behavior
A critical outcome of QSAR modeling is the identification of the key molecular descriptors that have the most significant impact on the biological activity of Schiff bases. uobasrah.edu.iqresearchgate.net These descriptors provide valuable insights into the mechanism of action and the nature of the interactions between the Schiff base and its biological target.
Commonly identified influential descriptors in QSAR studies of Schiff bases include:
Electronic Descriptors: These descriptors quantify the electronic properties of the molecule and are often crucial for understanding receptor-ligand interactions. Examples include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: These are related to the molecule's ability to donate or accept electrons and can be important for charge-transfer interactions. uobasrah.edu.iq
Dipole Moment: This descriptor reflects the polarity of the molecule and can be important for electrostatic interactions with the target. researchgate.net
Mulliken Charges: The charges on specific atoms, such as the imine nitrogen and carbon, can indicate their propensity for electrostatic or hydrogen bonding interactions. researchgate.net
Steric and Topological Descriptors: These descriptors relate to the size, shape, and connectivity of the molecule. Examples include:
Molecular Weight and Volume: These provide a general measure of the size of the molecule.
Topological Indices (e.g., Wiener index, Randić index): These numerical values are derived from the molecular graph and encode information about branching and connectivity.
Hydrophobic Descriptors: These descriptors quantify the lipophilicity of the molecule, which is important for its absorption, distribution, metabolism, and excretion (ADME) properties.
LogP (Octanol-Water Partition Coefficient): This is the most common descriptor for hydrophobicity.
The table below summarizes some of the key molecular descriptors and their potential influence on the functional behavior of Schiff bases as identified in various QSAR studies.
| Descriptor Category | Example Descriptor | Potential Influence on Functional Behavior |
| Electronic | HOMO/LUMO Energies | Electron-donating/accepting capabilities, charge-transfer interactions. uobasrah.edu.iq |
| Dipole Moment | Electrostatic interactions with the biological target. researchgate.net | |
| Mulliken Charges | Propensity for electrostatic and hydrogen bonding interactions. researchgate.net | |
| Steric | Molecular Volume | Steric hindrance or favorable contacts within the binding site. |
| Topological | Connectivity Indices | Overall shape and branching of the molecule, influencing binding affinity. |
| Hydrophobic | LogP | Membrane permeability, transport to the target site, and hydrophobic interactions. |
This table provides a generalized overview of the types of descriptors and their significance in QSAR studies of Schiff bases.
Predictive Modeling for Rational Compound Design
A well-validated QSAR model serves as a powerful predictive tool for the rational design of new Schiff base compounds with enhanced biological activity. ncsu.edunih.gov By inputting the calculated molecular descriptors for a novel, yet-to-be-synthesized Schiff base into the QSAR equation, its biological activity can be predicted. This in silico screening approach allows for the prioritization of candidate compounds for synthesis and biological testing, thereby saving significant time and resources.
The predictive power of QSAR models facilitates a targeted approach to lead optimization. For instance, if a QSAR model indicates that a higher negative charge on the imine nitrogen is correlated with increased activity, medicinal chemists can design new analogues with electron-withdrawing substituents that would favor such a charge distribution.
The process of predictive modeling for rational compound design using QSAR can be outlined as follows:
Development of a robust and validated QSAR model.
Identification of key molecular descriptors from the model that positively or negatively influence activity.
In silico design of a virtual library of new Schiff base analogues with systematic modifications based on the insights from the key descriptors.
Calculation of the molecular descriptors for the designed compounds.
Prediction of the biological activity of the designed compounds using the QSAR model.
Selection of the most promising candidates for synthesis and experimental evaluation.
This iterative cycle of design, prediction, synthesis, and testing is a cornerstone of modern drug discovery and is greatly facilitated by the application of predictive QSAR modeling.
Coordination Chemistry of 3 E Naphthalen 1 Ylimino Methyl Phenol: Metal Complexation
Ligand Design and Coordination Modes
3-[(E)-(naphthalen-1-ylimino)methyl]phenol typically functions as a bidentate ligand, coordinating to a central metal ion through two key donor atoms: the nitrogen atom of the imine (azomethine) group and the oxygen atom of the phenolic hydroxyl group. The deprotonation of the phenolic hydroxyl group upon complexation creates a negatively charged phenolate (B1203915) oxygen, which forms a strong coordinate bond with the metal ion.
Simultaneously, the lone pair of electrons on the imine nitrogen atom is donated to the same metal center. This dual coordination from both the nitrogen and oxygen atoms results in the formation of a stable six-membered chelate ring. The formation of this ring is entropically favored and significantly enhances the thermodynamic stability of the metal complexes, a phenomenon known as the chelate effect. Spectroscopic evidence, such as shifts in the C=N and C-O stretching frequencies in FT-IR spectra upon complexation, confirms the involvement of these donor atoms in coordination. bhu.ac.in The presence of an intramolecular hydrogen bond between the phenolic hydrogen and the imine nitrogen in the free ligand pre-organizes the molecule for chelation. nih.gov
The aromatic rings—both the phenol (B47542) and the naphthalene (B1677914) systems—are integral to the ligand's coordination properties. The planar nature of these rings imparts a degree of rigidity to the ligand backbone, which can influence the geometry of the resulting metal complex. researchgate.net This structural stability is a key feature of many aromatic-containing ligands. researchgate.net
Electronically, the aromatic systems can modulate the electron density on the donor atoms. The naphthalene group, with its extended π-electron system, and the phenol ring can influence the basicity of the imine nitrogen and phenolate oxygen, thereby affecting the strength of the metal-ligand bonds. The presence of these bulky aromatic groups also provides steric hindrance that can dictate the stoichiometry of the complex, often favoring lower coordination numbers or specific geometric arrangements to minimize steric clash. Furthermore, the lipophilicity conferred by the aromatic rings can impact the solubility of both the ligand and its metal complexes in various solvents. researchgate.net
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound is generally achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of analytical and spectroscopic techniques to determine their structure, stoichiometry, and physical properties.
This Schiff base ligand has demonstrated its versatility by forming stable complexes with a wide range of metal ions. Extensive research has been conducted on its complexes with various d-block transition metals. nahrainuniv.edu.iq Documented examples include complexes with cobalt(II), nickel(II), copper(II), zinc(II), platinum(II), gold(III), rhodium(III), iron(III), chromium(III), and vanadium(IV). bhu.ac.innahrainuniv.edu.iqekb.egorientjchem.orgbohrium.com The varied electronic configurations and preferred coordination geometries of these transition metals lead to a rich diversity in the resulting complex structures.
Beyond transition metals, Schiff base ligands with similar donor sets are known to form complexes with f-block elements, including lanthanides and actinides. Lanthanide ions, such as cerium(III), gadolinium(III), and terbium(III), readily coordinate with such ligands, often exhibiting high coordination numbers and interesting photoluminescent properties. researchgate.netacscwb.co.in While specific studies on the actinide complexes of this compound are less common, the fundamental ability of the N,O donor set to coordinate with these large, hard metal ions is well-established in the broader field of Schiff base chemistry.
The stoichiometry of the metal complexes of this compound can vary depending on the metal ion, the reaction conditions, and the metal-to-ligand molar ratio used during synthesis. Common stoichiometries observed are 1:1 and 1:2 (Metal:Ligand). ekb.eg
These different stoichiometries give rise to a variety of coordination geometries, which are dictated by the electronic and steric properties of both the metal ion and the ligand.
Octahedral Geometry : Frequently observed for metal ions like Co(II), Fe(III), Cr(III), and Rh(III), often with a 1:2 metal-to-ligand ratio where two tridentate ligands or two bidentate ligands and two solvent molecules occupy the six coordination sites. bhu.ac.inekb.egbohrium.com
Square Planar Geometry : Common for d⁸ metal ions such as Ni(II), Pd(II), Pt(II), and Au(III). bhu.ac.inbohrium.com This geometry is often seen in 1:2 complexes where the metal is coordinated to two bidentate ligands.
Tetrahedral Geometry : Can be formed with metal ions like Co(II), Zn(II), and Ni(II), particularly when steric hindrance from the bulky naphthalene rings prevents a planar arrangement. bohrium.com
The table below summarizes some of the reported geometries for complexes formed with Schiff base ligands containing similar N,O donor sets.
| Metal Ion | Reported Stoichiometry (M:L) | Common Geometry |
| Co(II) | 1:1, 1:2 | Octahedral, Tetrahedral |
| Ni(II) | 1:1, 1:2 | Square Planar, Tetrahedral, Octahedral |
| Cu(II) | 1:1, 1:2 | Square Planar |
| Pt(II) | 1:2 | Square Planar |
| Au(III) | 1:2 | Square Planar |
| Rh(III) | 1:2 | Octahedral |
| Fe(III) | 1:2 | Octahedral |
This table is a compilation of typical geometries found for transition metal complexes with N,O-donating Schiff base ligands. bhu.ac.inekb.egbohrium.commdpi.com
A comprehensive suite of analytical methods is employed to unambiguously determine the structure and bonding in the metal complexes of this compound.
Spectroscopic Techniques:
FT-IR Spectroscopy : This is a fundamental tool for confirming coordination. A shift in the vibrational frequency of the azomethine group (ν(C=N)) to a lower or higher wavenumber upon complexation is direct evidence of the imine nitrogen's involvement in the coordinate bond. bhu.ac.in Similarly, the disappearance of the broad phenolic ν(O-H) band and the appearance of a new ν(M-O) band indicate deprotonation and coordination of the phenolic oxygen.
UV-Visible Spectroscopy : The electronic spectra of the complexes provide valuable information about the coordination geometry. The positions and intensities of d-d electronic transitions are characteristic of specific geometries (e.g., octahedral vs. tetrahedral). mdpi.com The appearance of new charge-transfer bands, typically absent in the free ligand, also confirms complex formation. nih.gov
NMR Spectroscopy : For diamagnetic complexes (e.g., Zn(II), Pt(II)), ¹H and ¹³C NMR spectroscopy can elucidate the structure in solution. The disappearance of the phenolic proton signal confirms its deprotonation upon complexation. researchgate.net
Structural Diversity in Metal Complexes
The coordination of this compound to metal centers can result in a wide array of structural architectures, ranging from simple mononuclear species to more complex binuclear and multinuclear assemblies. The final structure is influenced by several factors, including the nature of the metal ion, the metal-to-ligand molar ratio, and the reaction conditions.
Mononuclear complexes are the most common structural type, where a single metal ion is coordinated to one or more molecules of the Schiff base ligand. In a typical mononuclear complex, the ligand acts as a bidentate chelating agent, binding to the metal center through the phenolic oxygen and the imine nitrogen atoms. This coordination mode is exemplified by the closely related copper(II) complex, Bis{4-bromo-2-[(naphthalen-1-ylimino)methyl]phenolato-κ2 N,O}copper(II), where two deprotonated Schiff base ligands coordinate to a single copper(II) ion in a square-planar geometry. It is highly probable that this compound forms analogous mononuclear complexes with transition metals like copper(II), nickel(II), and cobalt(II).
Binuclear and multinuclear complexes can form when the ligand or other bridging species connect two or more metal centers. While specific binuclear or multinuclear complexes of this compound are not extensively documented in the readily available literature, the potential for their formation is significant. For instance, the phenolic oxygen atom of the ligand, after coordination to one metal center, can act as a bridging atom to a second metal ion, leading to the formation of a dinuclear structure. This is a common feature in the coordination chemistry of phenol-based Schiff base ligands. The formation of such complexes is often dictated by the specific reaction conditions and the coordination preferences of the metal ion.
The table below summarizes the potential structural forms of metal complexes with this compound based on common coordination patterns of similar Schiff base ligands.
| Structural Type | Description | Potential Metal Ions |
| Mononuclear | A single metal center is coordinated by one or more ligand molecules. | Cu(II), Ni(II), Co(II), Zn(II) |
| Binuclear | Two metal centers are linked by bridging ligands, potentially the phenolic oxygen of the Schiff base. | Cu(II), Mn(II), Fe(III) |
| Multinuclear | More than two metal centers are linked together, forming extended structures or clusters. | Lanthanides, other transition metals |
Mixed-valence complexes contain the same metal element in two or more different oxidation states. Schiff base ligands are adept at stabilizing such systems due to their ability to create specific coordination environments that can accommodate metal ions in different electronic states. For instance, dinuclear or multinuclear complexes of this compound could potentially exhibit mixed-valence character.
A hypothetical mixed-valence complex could involve two cobalt centers, one in the +2 oxidation state and the other in the +3 oxidation state, bridged by the phenolic oxygen of the Schiff base ligand. The formation and stability of such a mixed-valence species would be highly dependent on the electronic communication between the metal centers, which is mediated by the bridging ligand. The study of mixed-valence cobalt(III)/cobalt(II) complexes stabilized by Schiff base ligands is an active area of research, with potential applications in catalysis and materials science.
Electronic and Magnetic Properties of Metal Complexes (Spin Crossover)
The electronic and magnetic properties of metal complexes with this compound are of significant interest, particularly the phenomenon of spin crossover (SCO). Spin crossover is a process where the spin state of a metal ion changes in response to an external stimulus such as temperature, pressure, or light. This phenomenon is most commonly observed in d4 to d7 transition metal complexes, with iron(III) (a d5 ion) being a prime candidate.
In an octahedral ligand field, an iron(III) ion can exist in a high-spin (HS) state (S = 5/2) or a low-spin (LS) state (S = 1/2). The energy difference between these two states can be small enough to allow for a transition between them. The coordination of two molecules of a bidentate Schiff base ligand like this compound, along with two other monodentate ligands, can create the necessary N4O2 coordination environment around an iron(III) center to facilitate spin crossover.
The magnetic properties of such a complex would be highly temperature-dependent. At low temperatures, the complex would likely be in the low-spin state, exhibiting a low magnetic moment. As the temperature is increased, a transition to the high-spin state would occur, resulting in a significant increase in the magnetic moment. This transition can be gradual or abrupt, and in some cases, can exhibit hysteresis, a key feature for potential applications in molecular switches and data storage devices. The rigidity of the naphthalene moiety in the ligand could promote the cooperative interactions between neighboring complex molecules that are often associated with abrupt spin transitions and hysteresis.
The table below outlines the expected magnetic properties for a hypothetical spin crossover iron(III) complex of this compound.
| Spin State | Temperature Range | Electron Configuration (d5) | Spin Quantum Number (S) | Expected Magnetic Moment (μeff) |
| Low-Spin (LS) | Low | t2g5 eg0 | 1/2 | ~2.0 µB |
| High-Spin (HS) | High | t2g3 eg2 | 5/2 | ~5.9 µB |
Supramolecular Assemblies and Self Organization Involving 3 E Naphthalen 1 Ylimino Methyl Phenol
Principles of Supramolecular Chemistry with Schiff Bases
The design of supramolecular assemblies relies on the predictable and directional nature of intermolecular interactions. Schiff base ligands are particularly effective in this regard, offering a scaffold that can be readily modified to tune the resulting supramolecular structures.
This bottom-up approach allows for the rational design of intricate structures by carefully selecting the metallic and organic precursors. rsc.org The reversible nature of metal-ligand bonds can also be advantageous, as it allows for "error-checking" during the assembly process, leading to the thermodynamically most stable product. nih.gov While the principles of metal-directed self-assembly are well-established for a wide range of Schiff bases, specific studies detailing the use of 3-[(E)-(naphthalen-1-ylimino)methyl]phenol in this context are not extensively documented in current literature.
While metal-coordination provides the primary framework for many supramolecular structures, weaker non-covalent interactions are crucial for stabilizing the final assembly and directing its three-dimensional organization. nih.govnih.gov For Schiff bases like this compound, which contains both a phenol (B47542) and a naphthalene (B1677914) moiety, several types of non-covalent interactions are significant.
π-π Stacking: The electron-rich aromatic rings of the naphthalene and phenol groups can participate in π-π stacking interactions. rsc.orgeiu.edulibretexts.org These interactions, which arise from a combination of electrostatic and dispersion forces, are important in organizing the molecules in the solid state and in solution. The geometry of these interactions can be face-to-face or offset, and they play a significant role in the formation of one- and two-dimensional networks. rsc.orgeiu.edu
| Interaction Type | Key Moieties Involved in this compound | Typical Role in Supramolecular Assembly |
| Hydrogen Bonding | Phenolic -OH group (donor), Imine nitrogen (acceptor) | Directional control, stabilization of structure, formation of chains or networks. nih.govmdpi.comnih.gov |
| π-π Stacking | Naphthalene ring, Phenol ring | Stabilization through aromatic interactions, formation of columns or layers. rsc.orgeiu.edulibretexts.org |
| C-H···π Interactions | C-H bonds on aromatic rings and the π-electron clouds | Fine-tuning of molecular packing and conformation. rsc.org |
| Van der Waals Forces | All atoms in the molecule | General, non-directional stabilization of the crystal lattice. |
Formation of Discrete Supramolecular Architectures
The principles of metal-directed self-assembly and non-covalent interactions can be harnessed to construct a variety of discrete and complex supramolecular structures. While the following sections describe architectures commonly formed by Schiff bases, specific examples involving this compound are not prominently featured in the available scientific literature. The discussion, therefore, remains on the general potential for this class of compounds.
By designing Schiff base ligands with specific bite angles and coordinating them with metal ions that have defined coordination geometries, it is possible to form discrete, closed structures such as metallacycles and molecular polygons. For example, a ligand with two binding sites oriented at a 90-degree angle can react with a square-planar metal ion to form a molecular square. Similarly, more complex polyhedra can be assembled from appropriately designed multidentate Schiff base ligands and metal precursors.
Molecular cages are three-dimensional structures with an internal cavity that can encapsulate guest molecules. researchgate.net The synthesis of such cages often involves the reaction of multidentate Schiff base ligands with metal ions, where the ligands form the faces or edges of the cage and the metal ions occupy the vertices. rsc.orgnih.gov The size and shape of the internal cavity can be tailored by modifying the dimensions of the Schiff base ligand. rsc.org These structures are of great interest for applications in molecular recognition, catalysis, and drug delivery. researchgate.net
Mechanically interlocked molecules (MIMs), such as catenanes (interlocked rings) and rotaxanes (a ring threaded onto an axle), are connected by a mechanical bond rather than a covalent one. wikipedia.org The synthesis of these topologically complex molecules often relies on template-directed methods, where a metal ion or a non-covalent interaction pre-organizes the components for the final interlocking reaction. Schiff base chemistry can be employed in these synthetic strategies, for instance, by forming a macrocycle around a template through imine condensation.
Design and Synthesis of Coordination Polymers
Coordination polymers are materials formed by the self-assembly of metal ions and organic ligands. The structure and dimensionality of these polymers are dictated by the coordination geometry of the metal center and the connectivity and conformational flexibility of the organic ligand. For this compound, the phenolic oxygen and the imine nitrogen atoms could serve as coordination sites for a variety of metal ions.
One-Dimensional (1D) Polymeric Chains and Ladders
The formation of one-dimensional polymeric chains would represent the simplest form of a coordination polymer involving this compound. Theoretically, if a metal ion with two available coordination sites were to react with this ligand, it could lead to the formation of a simple linear chain. The specific connectivity would depend on the stoichiometry of the reaction and the preferred coordination number of the metal ion.
Ladder-type structures are a more complex form of 1D polymers, where two parallel polymeric chains are linked by bridging ligands. The formation of such a structure with this compound would likely require the presence of an additional bridging ligand or a metal center with a higher coordination number capable of connecting the two chains.
Table 1: Hypothetical Parameters for 1D Coordination Polymers of this compound
| Parameter | Hypothetical Value/Characteristic |
| Metal Ion | Divalent transition metals (e.g., Cu(II), Zn(II), Co(II)) |
| Ligand to Metal Ratio | 2:1 for simple chains |
| Coordination Mode | Bidentate (O, N chelation) |
| Chain Structure | Linear, Zig-zag |
| Inter-chain Interactions | π-π stacking, van der Waals forces |
Note: This table is illustrative and not based on experimental data.
Two-Dimensional (2D) and Three-Dimensional (3D) Extended Networks
The extension of coordination polymers into two or three dimensions requires ligands with multiple coordination sites or the use of metal centers that can support higher-dimensional connectivity. For this compound to form 2D or 3D networks, it might need to be functionalized with additional donor groups, or the supramolecular assembly could be driven by weaker intermolecular interactions, such as hydrogen bonding or π-π stacking between the naphthalene and phenol rings.
The design of 2D layered structures or 3D frameworks would involve a careful selection of metal ions with specific coordination geometries (e.g., tetrahedral, octahedral) and solvents that can influence the self-assembly process.
Table 2: Conceptual Design for 2D/3D Networks with this compound
| Network Type | Design Strategy | Potential Properties |
| 2D Layered | Use of planar metal nodes and π-π stacking | Anisotropic electronic or magnetic properties |
| 3D Interpenetrated | Linkage of 2D layers through pillaring ligands | Porosity, gas sorption |
| 3D Non-interpenetrated | Use of tetrahedral or octahedral metal clusters | High thermal stability, catalytic activity |
Note: This table is speculative and not based on published research.
Self-Assembled Monolayers at Interfaces
Self-assembled monolayers (SAMs) are ordered molecular assemblies that form spontaneously on a solid surface. The formation of a SAM of this compound would likely require the introduction of a specific anchoring group to the molecule, such as a thiol or a silane, which can form a strong bond with a substrate like gold or silicon oxide, respectively.
The orientation and packing of the molecules within the monolayer would be governed by a balance of forces, including the molecule-substrate interaction, intermolecular interactions (e.g., π-π stacking of the naphthalene rings), and steric hindrance. The phenolic group could also play a role in the surface chemistry and stability of the monolayer.
Table 3: Hypothetical Characteristics of a Self-Assembled Monolayer of a Functionalized this compound Derivative
| Characteristic | Hypothetical Description |
| Substrate | Gold (Au(111)) for a thiol-derivatized ligand |
| Anchoring Group | Thiol (-SH) |
| Molecular Orientation | Tilted orientation due to the bulky naphthalene group |
| Packing Density | Dependent on intermolecular forces and substrate temperature |
| Potential Application | Molecular electronics, sensing |
Note: This table is for conceptual purposes only and is not supported by experimental data.
Functional Properties and Research Applications of 3 E Naphthalen 1 Ylimino Methyl Phenol and Its Derivatives
Catalytic Applications
Metal complexes derived from Schiff bases are recognized for their catalytic prowess in a variety of chemical transformations. The imine nitrogen and phenolic oxygen atoms act as effective coordination sites for metal ions, creating stable and catalytically active centers. These complexes are utilized in both homogeneous and heterogeneous catalysis, demonstrating their versatility.
Homogeneous and Heterogeneous Catalysis Utilizing Metal Complexes
Schiff base metal complexes of compounds like 3-[(E)-(naphthalen-1-ylimino)methyl]phenol can function as homogeneous catalysts when dissolved in the reaction medium. In this state, they offer high activity and selectivity due to the well-defined nature of the active sites. However, the separation of the catalyst from the reaction products can be challenging.
To overcome this limitation, researchers have focused on developing heterogeneous catalysts by immobilizing these complexes on solid supports. A notable strategy involves the use of magnetic nanoparticles. For instance, magnetic nano-catalysts containing Schiff base units have been designed for their ease of separation and recycling capabilities. researchgate.net These heterogeneous systems combine the high efficiency of homogeneous catalysts with the practical advantages of easy recovery, making them suitable for industrial applications. researchgate.net
Specific Catalytic Reactions (e.g., Oxidation of Phenols)
One of the most studied applications of these Schiff base complexes is in the catalytic oxidation of phenols. This reaction is significant for both synthetic chemistry and for modeling biological processes, such as the activity of the tyrosinase enzyme.
Copper(II) complexes of Schiff bases have been shown to be effective catalysts for the liquid-phase hydroxylation of phenols. nih.gov Studies on similar systems have demonstrated that under optimized conditions, these catalysts can achieve significant conversion of phenol (B47542) to products like catechol and benzoic acid. nih.gov
Cobalt-Schiff base complexes are also prominent in this area, particularly for the oxidation of para-substituted phenols to their corresponding p-quinones using molecular oxygen. nih.gov The efficiency of these catalytic systems can be influenced by factors such as the coordination of axial bases to the metal center. nih.gov Research has shown that these cobalt complexes can effectively catalyze the oxidation of models of lignin (B12514952) subunits, highlighting their potential in biorefinery applications. nih.gov
The table below summarizes findings from representative studies on the catalytic oxidation of phenols using Schiff base metal complexes.
| Catalyst Type | Substrate | Oxidant | Key Findings |
| Copper(II)-Schiff Base Complex | Phenol | H₂O₂ | Catalyzes liquid-phase hydroxylation; product conversion can be optimized by adjusting temperature and catalyst amount. nih.gov |
| Cobalt-Schiff Base Complex | p-Substituted Phenols | O₂ | Effectively converts syringyl and guaiacyl lignin models to p-quinones. nih.gov |
| Dinuclear Copper Complex | Phenols, Estrone | O₂ | Mimics tyrosinase activity, achieving regioselective ortho-hydroxylation. nih.gov |
Optical and Optoelectronic Properties
Schiff bases derived from hydroxy-naphthaldehydes are known to exhibit chromic properties, meaning they can change color in response to external stimuli such as light (photochromism) or heat (thermochromism). researchgate.netresearchgate.net These phenomena are typically rooted in a reversible intramolecular proton transfer, leading to a tautomeric equilibrium between the enol-imine form and the keto-amine form.
Photochromism: Light-Induced Reversible Color Changes
Photochromism in this class of Schiff bases involves the light-induced transformation from the more stable yellow enol form to the colored keto form, which reverts to the enol form in the dark or upon exposure to different wavelength of light. rsc.org The phenomenon is a characteristic of the molecule itself, but the expression of this property is heavily influenced by the crystal structure and molecular packing in the solid state. rsc.org
For salicylideneanilines and their naphthalene-based analogues, it has been observed that molecular conformation plays a key role. researchgate.netacs.org Compounds that are forced into a non-planar conformation due to steric hindrance tend to be photochromic, whereas those with a planar structure are often thermochromic. researchgate.netacs.org The light-induced proton transfer from the phenolic oxygen to the imine nitrogen results in the formation of a transient cis-keto-amine tautomer, which is responsible for the color change. researchgate.net
Thermochromism: Temperature-Induced Reversible Color Changes
Thermochromism is another significant property of these compounds, where a reversible color change is induced by a change in temperature. researchgate.net This behavior is also linked to the tautomeric equilibrium between the enol-imine and keto-amine forms. researchgate.net As the temperature changes, the equilibrium shifts, favoring one tautomer over the other, which results in a visible color change.
In the solid state, crystals of these compounds can change from yellow or orange at room temperature to a different color at lower or higher temperatures. researchgate.net For example, studies on derivatives of salicylideneaniline (B1219908) have shown that a decrease in temperature can lead to a full transformation from the enol tautomer to the quinone (keto) form in non-polar solvents. researchgate.net The planarity of the molecule is a critical factor; compounds with a more planar structure, allowing for closer packing, are more likely to exhibit thermochromism. researchgate.net The color change is a direct consequence of the alteration in the electronic structure as the molecule switches between the phenol-imine and the more conjugated keto-amine tautomer.
The table below details the chromic behavior observed in representative Schiff base derivatives.
| Phenomenon | Compound Type | Stimulus | Mechanism | Observed Change |
| Photochromism | Non-planar Salicylidene-naphthalenamine | Light (UV) | Intramolecular proton transfer (enol → cis-keto) | Reversible color change (e.g., yellow to red) researchgate.netrsc.org |
| Thermochromism | Planar Salicylidene-naphthalenamine | Temperature | Shift in tautomeric equilibrium (enol ⇌ keto) | Reversible color change with temperature variation researchgate.netresearchgate.net |
Mechanisms of Photo/Thermochromism (Proton Transfer, Tautomerism, π-π Stacking)
The photochromic and thermochromic behaviors of this compound and its derivatives are primarily governed by intramolecular proton transfer, leading to tautomerism between the enol and keto forms. In the ground state, the molecule typically exists in the more stable enol form, which is stabilized by an intramolecular hydrogen bond between the phenolic hydrogen and the imine nitrogen. nih.govnih.govresearchgate.net Upon exposure to UV radiation (photochromism) or heat (thermochromism), this hydrogen bond is cleaved, and the proton transfers from the oxygen atom to the nitrogen atom. This process results in the formation of a transient cis-keto tautomer in an excited state. researchgate.net
This excited cis-keto form can then undergo relaxation to a more stable trans-keto isomer, which is responsible for the observed color change. researchgate.net The potential energy profiles calculated using Time-Dependent Density Functional Theory (TD-DFT) show that the energy barrier for this excited-state intramolecular proton transfer (ESIPT) can be influenced by the solvent polarity. researchgate.net For instance, moving from nonpolar to polar solvents can increase this energy barrier, making the ESIPT process kinetically less favorable. researchgate.net
The stability and interactions of these molecules in different states are also influenced by π-π stacking. These non-covalent interactions, which are a combination of dispersion forces and Pauli repulsion, are significant in aromatic systems like the naphthalene (B1677914) and phenol rings. scirp.orgnih.gov The conformation and internal rotation of the stacked dimers can affect the stability and the stacking interaction energy. scirp.org In the solid state, these stacking interactions, along with other intermolecular forces, can influence the crystal packing and, consequently, the chromic properties of the material. nih.govresearchgate.net The interplay between intramolecular proton transfer, the resulting tautomerism, and intermolecular π-π stacking dictates the photo- and thermochromic properties of these Schiff bases.
Luminescent Properties: Aggregation-Induced Emission (AIE) and Excited-State Intramolecular Proton Transfer (ESIPT)
Derivatives of this compound often exhibit interesting luminescent properties, including Aggregation-Induced Emission (AIE) and phenomena related to Excited-State Intramolecular Proton Transfer (ESIPT).
Aggregation-Induced Emission (AIE): AIE is a phenomenon where non-luminescent or weakly fluorescent molecules in solution become highly emissive upon aggregation in the solid state or in poor solvents. researchgate.netresearchgate.netuts.edu.aunih.gov This effect is typically attributed to the restriction of intramolecular motions (RIM), such as vibrations and rotations, in the aggregated state. nih.gov For naphthalene-based compounds, the propeller-shaped molecular structure can prevent intermolecular π–π stacking in a way that quenches fluorescence, allowing for strong solid-state emission. nih.gov In dilute solutions, these intramolecular motions act as non-radiative decay pathways for the excited state, leading to low fluorescence quantum yields. However, when the molecules aggregate, these motions are hindered, which blocks the non-radiative channels and opens up the radiative decay pathway, resulting in enhanced fluorescence. researchgate.netnih.gov For example, naphthalene-appended Schiff bases have been shown to be AIE-active, exhibiting bright emission in the solid state or in solvent mixtures with high water content. researchgate.netresearchgate.net
Excited-State Intramolecular Proton Transfer (ESIPT): ESIPT is a photophysical process that occurs in molecules containing both a proton donor and a proton acceptor group in close proximity, facilitated by an intramolecular hydrogen bond. researchgate.netmdpi.com In the case of this compound, the phenolic hydroxyl group acts as the proton donor and the imine nitrogen as the acceptor. nih.govresearchgate.net Upon photoexcitation, the acidity of the phenol and the basicity of the imine nitrogen increase, triggering an ultrafast transfer of the proton from the oxygen to the nitrogen. researchgate.netmdpi.com
This process leads to the formation of an excited-state keto tautomer, which is energetically more favorable in the excited state. researchgate.net This tautomer then relaxes to the ground state, often emitting fluorescence at a significantly longer wavelength (a large Stokes shift) compared to the absorption of the initial enol form. researchgate.netresearchgate.net This dual emission characteristic, one from the locally excited enol form and one from the ESIPT-generated keto form, is a hallmark of many such compounds. The efficiency and pathway of ESIPT can be influenced by solvent properties and the specific molecular structure. nih.govnih.gov
Molecular Switching and Optical Control
The inherent photochromic and luminescent properties of this compound and its derivatives make them suitable candidates for molecular switches. A molecular switch is a molecule that can be reversibly shifted between two or more stable states in response to an external stimulus, such as light, heat, or a chemical analyte.
The reversible transformation between the enol and keto tautomers, driven by light (photochromism) or heat (thermochromism), forms the basis of its switching capability. researchgate.net The two tautomeric forms possess distinct absorption spectra and, in many cases, different fluorescent properties. This allows the state of the switch to be "read" optically. For instance, irradiation with UV light can induce the enol-to-keto transformation (writing), leading to a color change. The reverse process can be triggered by visible light or heat (erasing), returning the molecule to its original enol state.
Furthermore, the ESIPT process can be exploited for optical control in sensing applications. The dual emission bands corresponding to the enol and keto forms can be modulated by external factors. For example, the presence of certain metal ions or changes in solvent polarity can affect the efficiency of the ESIPT process, leading to a ratiometric change in the fluorescence output. rsc.org This on/off or ratiometric fluorescence response can be used to signal the presence of a specific analyte, effectively functioning as a light-controlled sensor. The ability to control the tautomeric equilibrium and luminescent state with light provides a mechanism for developing optically controlled molecular devices.
Materials Science Applications
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) as Linkers
The structural features of this compound, specifically its rigid naphthalene core and reactive functional groups (phenol and imine), make it and its derivatives attractive building blocks, or linkers, for the construction of crystalline porous materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs).
Covalent Organic Frameworks (COFs): COFs are porous, crystalline polymers formed from organic building blocks linked by strong covalent bonds. researchgate.netmdpi.com Imine-based COFs, formed through the condensation reaction of amines and aldehydes, are a prominent class due to their facile synthesis and crystallinity. researchgate.netnih.gov Derivatives of this compound, particularly those with additional reactive groups like amines or aldehydes, can serve as multifunctional linkers. The incorporation of the naphthalene moiety can enhance the π-electron delocalization within the COF structure, which is desirable for optoelectronic applications. researchgate.net Furthermore, the inherent porosity and chemical stability of COFs can be tailored by the choice of building blocks, making them promising for applications in gas storage and separation. researchgate.netresearchgate.net
Metal-Organic Frameworks (MOFs): MOFs are hybrid materials constructed from metal ions or clusters coordinated to organic linkers. frontiersin.orgnih.gov The phenolic oxygen and imine nitrogen of the title compound can act as coordination sites for metal ions. By modifying the molecule to include carboxylate groups, for example, it can function as a linker to build robust 3D frameworks. Naphthalene-based linkers are frequently used in MOF synthesis to create materials with specific properties. frontiersin.orgrsc.org The electron-deficient nature of some naphthalene diimide-based MOFs allows them to interact with electron-rich guest molecules, leading to applications in chemical sensing through chromic responses. rsc.org The predictable coordination chemistry and the potential for functionalization make MOFs highly versatile materials. nist.gov
Integration into Porous Materials for Adsorption, Separation, and Sensing
The integration of this compound and its derivatives into porous materials like MOFs, COFs, or other porous polymers can create advanced functional materials for a variety of applications. nih.gov
Adsorption and Separation: Porous materials are widely studied for the adsorption and separation of pollutants from water and gas streams. mdpi.commdpi.com Naphthalene-based porous polymers have shown excellent uptake of CO2 and heavy metals. nih.gov The introduction of naphthalene can enhance the porosity and modify the surface chemistry of the material, improving its adsorption capacity and selectivity. nih.gov For instance, the π-rich surface of a naphthalene-containing framework can facilitate the adsorption of aromatic pollutants through strong π-π interactions. mdpi.com MOFs containing naphthalene linkers have been investigated for the selective adsorption of hydrocarbons. nih.govresearchgate.net
Sensing: The luminescent and chromic properties of the title compound make it a valuable component for chemical sensors. When incorporated into a porous framework like a MOF or COF, these sensing capabilities can be enhanced. researchgate.netnist.gov The porous structure allows for the selective uptake of target analytes into the framework, bringing them into close proximity with the embedded sensing molecule. This pre-concentration effect can significantly improve the sensitivity and selectivity of the sensor. nist.gov For example, an imine-linked COF with a naphthalene moiety has been successfully used as a luminescence-based sensor for phosphate (B84403) ions with a low detection limit. nih.gov Similarly, phenolic Schiff bases have been developed into electrochemical sensors for anions like iodide. researchgate.net
Corrosion Inhibition: Mechanisms and Efficiency
Schiff bases, including those derived from naphthaldehyde and phenols, have demonstrated significant potential as corrosion inhibitors for various metals and alloys in corrosive environments, such as acidic solutions. semanticscholar.orgresearchgate.netresearchgate.net
Mechanisms of Inhibition: The primary mechanism of corrosion inhibition by these organic molecules is their adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.nettsijournals.com This adsorption is facilitated by the presence of heteroatoms (nitrogen and oxygen) and π-electrons in the aromatic rings (naphthalene and phenol). researchgate.nettsijournals.com These features allow the molecule to interact with the vacant d-orbitals of the metal atoms.
The adsorption can occur through two main modes:
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. tsijournals.com
Chemisorption: This involves the formation of coordinate bonds between the lone pair electrons of the heteroatoms (N, O) and the metal surface. tsijournals.com
In many cases, the inhibition is a mixed-type, meaning the compound affects both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netresearchgate.net
Efficiency: The inhibition efficiency of these compounds generally increases with their concentration, up to an optimal level. semanticscholar.orgresearchgate.netresearchgate.net Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are used to evaluate their performance. The data from these studies, including corrosion current density (icorr), polarization resistance (Rp), and inhibition efficiency (η%), quantify the effectiveness of the inhibitor. For example, studies on related phenolic Schiff bases have reported high inhibition efficiencies on mild steel in HCl solutions. researchgate.net The specific structure of the molecule, including the nature of substituents on the aromatic rings, plays a crucial role in determining its inhibition efficiency. semanticscholar.org
Insufficient Data for In-Depth Analysis of this compound as a Chemosensor
Despite a comprehensive search of scientific literature, detailed research findings specifically focusing on the functional properties and research applications of the chemical compound This compound as a chemosensor are not presently available in the public domain. While extensive research exists on the broader class of Schiff bases derived from naphthalene for sensing applications, scholarly articles detailing the synthesis, characterization, and specific molecular recognition capabilities of this particular compound are scarce.
The field of chemosensors often utilizes Schiff bases due to their synthetic accessibility and the presence of the imine (-C=N-) group, which can act as a recognition site for various analytes, including metal ions and anions. These interactions often lead to detectable changes in the compound's photophysical properties, such as fluorescence or color, forming the basis of a sensing mechanism.
Research on analogous compounds, particularly those derived from 2-hydroxy-naphthaldehyde, has demonstrated their potential in the selective detection of metal ions like aluminum (Al³⁺), copper (Cu²⁺), and iron (Fe³⁺). The sensing mechanism in these related compounds often involves processes such as chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), or excited-state intramolecular proton transfer (ESIPT). These studies provide a foundational understanding of how naphthalene-based Schiff bases can function as effective chemosensors.
However, without specific studies on this compound, it is not possible to provide detailed research findings, data tables on its sensing capabilities (such as analytes detected, detection limits, and binding constants), or a thorough discussion of its molecular recognition properties as requested. The specific positioning of the hydroxyl group at the meta-position on the phenol ring in the target compound, as opposed to the more commonly studied ortho-position, would significantly influence its coordination chemistry and, consequently, its sensing behavior.
Therefore, a detailed and scientifically accurate article on the sensing applications of this compound, as outlined in the user's request, cannot be generated at this time due to the lack of specific published research.
Advanced Research Directions and Future Perspectives for 3 E Naphthalen 1 Ylimino Methyl Phenol and Imine Chemistry
Development of Novel Synthetic Methodologies
The synthesis of imines, including 3-[(E)-(naphthalen-1-ylimino)methyl]phenol, has traditionally been achieved through the acid-catalyzed condensation of a primary amine and an aldehyde or ketone. While effective, conventional methods often require harsh reaction conditions, toxic solvents, and prolonged reaction times. The future of imine synthesis is geared towards the development of more sustainable and efficient "green" methodologies.
Recent advancements have focused on transition metal-catalyzed oxidative coupling of amines, which circumvents the need for aldehyde precursors. This approach aligns with green chemistry principles by reducing waste and avoiding the handling of potentially unstable aldehydes. Another promising area is the use of micellar catalysis, which employs water as the bulk solvent, thereby avoiding hazardous organic solvents. This technique can also lead to increased reaction rates due to the compartmentalization of reactants within the micelles.
Furthermore, solventless "neat" reaction conditions, often facilitated by recyclable heterogeneous catalysts like Amberlyst® 15, are gaining traction. These methods offer excellent yields in shorter reaction times and simplify product purification. Another innovative approach is the use of supercritical carbon dioxide (sc-CO₂), which acts as both a solvent and a promoter for the condensation reaction. This method is autocatalytic, as the water byproduct forms carbonic acid with CO₂, accelerating the reaction.
| Synthetic Method | Key Advantages | Catalyst/Medium |
| Transition Metal Catalysis | Avoids aldehyde precursors, aligns with green chemistry. | Copper, Cobalt, Manganese complexes. |
| Micellar Catalysis | Uses water as a benign solvent, can increase reaction rates. | Surfactants in water. |
| Solventless Synthesis | Environmentally friendly, simplifies purification, shorter reaction times. | Heterogeneous catalysts (e.g., Amberlyst® 15). |
| Supercritical CO₂ | Traceless and removable solvent, autocatalytic, non-toxic. | Supercritical carbon dioxide. |
Rational Design of New Functional Materials based on Imine Linkages
The reversible nature of the imine bond is a key feature that is being exploited in the design of dynamic and functional materials. Covalent Organic Frameworks (COFs) are a prime example of materials where the imine linkage plays a crucial role. These crystalline porous polymers are constructed from organic building blocks joined by covalent bonds, offering tunable porosity and high surface areas. The rational design of COFs with specific topologies and functionalities is a major area of research, with potential applications in gas storage, separation, and catalysis.
Beyond COFs, imine linkages are being incorporated into a variety of functional polymers. For instance, imine-containing conjugated polymers can exhibit interesting optical and electronic properties. The dynamic nature of the imine bond also allows for the creation of "smart" materials that can respond to external stimuli, such as self-healing polymers and stimuli-responsive materials. The reversible formation and cleavage of the imine bond can be triggered by changes in pH or temperature, leading to materials that can repair themselves.
Computational Predictions for Structure-Property Relationships and Material Design
Computational chemistry is becoming an indispensable tool for predicting the properties of new materials and guiding their rational design. For imine-based systems, computational methods such as Density Functional Theory (DFT) can be used to model the electronic structure, stability, and reactivity of molecules like this compound. These calculations can provide insights into the relationship between the molecular structure and the material's properties.
In the context of functional materials like COFs, computational modeling can predict properties such as pore size, surface area, and gas adsorption capabilities. For dynamic materials, simulations can elucidate the mechanisms of self-healing and responsiveness to stimuli. Furthermore, computational studies are crucial in understanding the catalytic mechanisms of enzymes and artificial catalysts involved in imine chemistry, as demonstrated by studies on artificial imine reductases which combine protein-ligand docking with quantum mechanical calculations.
Exploration of Biocatalytic Imine Reduction and Artificial Imine Reductases
The asymmetric reduction of imines to produce chiral amines is of great importance in the pharmaceutical and agrochemical industries. Biocatalysis, using enzymes such as imine reductases (IREDs), offers a green and highly selective alternative to traditional chemical methods. IREDs are NADPH-dependent enzymes that can catalyze the reduction of a wide range of imines with high enantioselectivity. Research in this area is focused on discovering new IREDs with broader substrate scopes and improved stability.
A particularly exciting development is the creation of artificial imine reductases (artIREDs). These are typically created by incorporating a reactive metal catalyst within a protein scaffold. This approach allows for the optimization of both the metal catalyst and the protein environment to enhance catalytic performance and selectivity. While still in the early stages of development, artIREDs hold the promise of combining the advantages of both homogeneous catalysis and biocatalysis.
| Biocatalytic Approach | Description | Key Features |
| Imine Reductases (IREDs) | Naturally occurring or engineered enzymes that catalyze the asymmetric reduction of imines. | High enantioselectivity, mild reaction conditions, environmentally benign. |
| Artificial Imine Reductases (artIREDs) | Hybrid catalysts combining a metal complex with a protein scaffold. | Tunable selectivity through modification of both the metal catalyst and the protein. |
Overcoming Challenges in Imine Chemistry (e.g., Hydrolytic Instability)
A significant challenge in the application of imine-based materials is the hydrolytic instability of the imine bond, particularly in acidic conditions. This can limit the utility of materials like COFs in certain applications. Researchers are actively exploring strategies to enhance the stability of imine linkages.
One approach is to incorporate the imine bond within a more robust chemical structure. For example, converting imine linkages into quinoline (B57606) or phenazine (B1670421) structures through postsynthetic modification can significantly improve the chemical stability of COFs. Another strategy involves the design of imine-based materials with increased hydrophobic character, which can limit the access of water to the imine bonds. The development of hydrogen-bond catalysts for imine exchange under mild conditions also represents a step towards controlling the dynamic nature of these bonds. Furthermore, understanding the influence of electronic effects on imine stability is crucial; for instance, imines formed on aromatic systems tend to be more resistant to hydrolysis due to resonance stabilization.
Expanding the Scope of Supramolecular Architectures and Their Applications
The dynamic and reversible nature of imine chemistry makes it an excellent tool for the construction of complex supramolecular architectures. These are large, well-defined structures held together by non-covalent interactions. Imine-based supramolecular systems can be designed to respond to external stimuli, leading to applications in areas such as sensing and drug delivery.
A fascinating area of research is the development of transient supramolecular polymers based on imine chemistry. These systems can exist in a dormant, covalently linked state and be transiently transformed into a supramolecular polymer upon the addition of a chemical fuel. This process is reversible, and the system returns to its initial state once the fuel is consumed. Such out-of-equilibrium systems mimic biological processes and open up new possibilities for the creation of life-like materials. Additionally, the use of imine groups as halogen bond acceptors is being explored for the construction of halogen-bonded supramolecular frameworks.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 3-[(E)-(naphthalen-1-ylimino)methyl]phenol, and how can its purity be verified?
- Methodology : The compound can be synthesized via a Schiff base condensation reaction by refluxing equimolar amounts of 3-hydroxybenzaldehyde and 1-naphthylamine in ethanol for 1–2 hours. Post-reaction, crystallization through slow evaporation of the solvent yields pure crystals.
- Purity Verification : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Confirm structural integrity via FT-IR (characteristic C=N stretch at ~1600 cm⁻¹) and ¹H/¹³C NMR (e.g., imine proton resonance at δ ~8.3 ppm) .
Q. How can the crystal structure of this compound be resolved, and what software tools are essential for analysis?
- Procedure : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Collect data at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.
- Software : Use SHELXL for refinement and OLEX2/PLATON for symmetry checks. ORTEP-3 or Mercury can visualize hydrogen-bonding networks and intramolecular distances (e.g., O–H⋯N hydrogen bonds) .
Q. What spectroscopic techniques are critical for characterizing the tautomeric equilibrium (enol-imine vs. keto-amine) in this compound?
- Approach : UV-Vis spectroscopy in solvents of varying polarity (e.g., hexane vs. DMSO) to track tautomer-sensitive absorption bands (e.g., ~350 nm for enol-imine). Solid-state ¹³C CP/MAS NMR can confirm tautomeric dominance in crystalline phases .
Advanced Research Questions
Q. How do intramolecular hydrogen bonds and π-conjugation influence the photophysical properties of this compound?
- Analysis : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to map electron density distributions and HOMO-LUMO gaps. Compare computed UV-Vis spectra (TD-DFT) with experimental data to validate the role of O–H⋯N hydrogen bonds in stabilizing the enol-imine tautomer .
Q. What strategies can resolve contradictions between experimental and computational bond lengths (e.g., C=N vs. C–N)?
- Resolution : Re-examine X-ray refinement parameters (e.g., thermal displacement factors). If discrepancies persist, use multiconfigurational methods like CASSCF to account for resonance effects in the Schiff base moiety. Cross-validate with Raman spectroscopy (C=N stretching modes) .
Q. How can graph-set analysis elucidate the supramolecular architecture of this compound in crystalline phases?
- Method : Apply Etter’s graph-set notation to categorize hydrogen-bonding motifs (e.g., S(6) for intramolecular O–H⋯N bonds, R₂²(8) for intermolecular interactions). Pair this with Hirshfeld surface analysis (CrystalExplorer) to quantify contact contributions (e.g., H⋯H, C⋯H) .
Q. What experimental designs are optimal for studying the compound’s thermochromic behavior in polymer matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
